Cas no 1160994-05-7 (6-Iodo-7-(trifluoromethyl)quinazolin-4-ol)

6-Iodo-7-(trifluoromethyl)quinazolin-4-ol structure
1160994-05-7 structure
商品名:6-Iodo-7-(trifluoromethyl)quinazolin-4-ol
CAS番号:1160994-05-7
MF:C9H4N2OF3I
メガワット:340.04
CID:2853615
PubChem ID:136034042

6-Iodo-7-(trifluoromethyl)quinazolin-4-ol 化学的及び物理的性質

名前と識別子

    • 6-iodo-7-(trifluoromethyl)-1H-quinazolin-4-one
    • 6-Iodo-7-(trifluoromethyl)quinazolin-4-ol
    • AKOS005256770
    • 6-Iodo-7-(trifluoromethyl)-4(3H)-quinazolinone
    • 1160994-05-7
    • 6-Iodo-7-(trifluoromethyl)quinazolin-4(1H)-one
    • DTXSID30672335
    • 6-iodo-7-(trifluoromethyl)-3H-quinazolin-4-one
    • インチ: InChI=1S/C9H4F3IN2O/c10-9(11,12)5-2-7-4(1-6(5)13)8(16)15-3-14-7/h1-3H,(H,14,15,16)
    • InChIKey: RYQMTLPOXDRXAJ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 339.93204Da
  • どういたいしつりょう: 339.93204Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 41.5Ų

じっけんとくせい

  • 密度みつど: 2.14
  • ゆうかいてん: 91 ºC

6-Iodo-7-(trifluoromethyl)quinazolin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I737435-100mg
6-Iodo-7-(trifluoromethyl)quinazolin-4-ol
1160994-05-7
100mg
$ 160.00 2022-06-04
TRC
I737435-10mg
6-Iodo-7-(trifluoromethyl)quinazolin-4-ol
1160994-05-7
10mg
$ 50.00 2022-06-04
TRC
I737435-50mg
6-Iodo-7-(trifluoromethyl)quinazolin-4-ol
1160994-05-7
50mg
$ 115.00 2022-06-04
Chemenu
CM133096-1g
6-iodo-7-(trifluoromethyl)quinazolin-4-ol
1160994-05-7 95%
1g
$350 2021-08-05
Chemenu
CM133096-1g
6-iodo-7-(trifluoromethyl)quinazolin-4-ol
1160994-05-7 95%
1g
$*** 2023-04-03

6-Iodo-7-(trifluoromethyl)quinazolin-4-ol 関連文献

6-Iodo-7-(trifluoromethyl)quinazolin-4-olに関する追加情報

Introduction to 6-Iodo-7-(trifluoromethyl)quinazolin-4-ol (CAS No. 1160994-05-7)

6-Iodo-7-(trifluoromethyl)quinazolin-4-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1160994-05-7, belongs to the quinazoline class of heterocyclic aromatic compounds, which are well-documented for their diverse pharmacological properties. The presence of both an iodine substituent at the 6-position and a trifluoromethyl group at the 7-position introduces distinct electronic and steric effects, making this molecule a valuable scaffold for further chemical modifications and biological evaluations.

The structural composition of 6-Iodo-7-(trifluoromethyl)quinazolin-4-ol encompasses a fused bicyclic system consisting of a benzene ring and a pyrimidine ring. The iodo functional group at the 6-position enhances the compound's reactivity, allowing for various cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings, which are pivotal in constructing more complex molecular architectures. Concurrently, the trifluoromethyl group introduces electron-withdrawing properties, influencing the compound's overall electronic distribution and potentially modulating its interaction with biological targets.

In recent years, quinazoline derivatives have been extensively studied for their potential applications in drug discovery. The 6-Iodo-7-(trifluoromethyl)quinazolin-4-ol scaffold has shown promise in several preclinical studies, particularly in the context of anticancer and anti-inflammatory therapies. The combination of the iodine atom and trifluoromethyl group is believed to enhance binding affinity to specific enzymes or receptors involved in disease pathways. For instance, quinazoline-based compounds have been reported to inhibit kinases, which are critical targets in cancer therapy. The structural features of this molecule make it a versatile intermediate for synthesizing novel inhibitors with improved pharmacokinetic profiles.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds due to their ability to modulate metabolic stability and binding interactions. The trifluoromethyl group in 6-Iodo-7-(trifluoromethyl)quinazolin-4-ol contributes to increased lipophilicity and resistance to metabolic degradation, thereby potentially extending the half-life of derived drug candidates. This property is particularly advantageous in developing long-acting therapeutics that require fewer dosing regimens. Furthermore, the iodine substituent provides a handle for further functionalization, enabling chemists to explore diverse chemical space and optimize lead compounds through structure-activity relationship (SAR) studies.

The synthesis of 6-Iodo-7-(trifluoromethyl)quinazolin-4-ol involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors, such as 2-amino benzothiazole or appropriately substituted quinazoline cores, key transformations include halogenation at the desired positions followed by selective functional group manipulations. The introduction of the iodo group typically employs halogen exchange reactions or direct electrophilic iodination techniques, while the trifluoromethyl moiety can be incorporated via metal-catalyzed cross-coupling reactions or directed fluorination methods. These synthetic strategies underscore the compound's accessibility and flexibility for further derivatization.

The biological evaluation of 6-Iodo-7-(trifluoromethyl)quinazolin-4-ol has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated its potential as an inhibitor of certain enzyme families implicated in cancer progression, including tyrosine kinases and phosphodiesterases. The unique combination of substituents is thought to enhance binding affinity through favorable interactions with active site residues. Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production pathways. These findings align with broader trends in drug discovery where quinazoline derivatives are being explored for their multitargeting capabilities.

From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding mode of 6-Iodo-7-(trifluoromethyl)quinazolin-4-ol with potential biological targets. These simulations have provided insights into how the iodine and trifluoromethyl groups contribute to ligand-receptor interactions, guiding rational design modifications for improved potency and selectivity. For example, virtual screening approaches have identified analogs with enhanced binding affinities by optimizing steric hindrance around critical residues. Such computational tools are indispensable in modern drug discovery pipelines, enabling high-throughput evaluations of large compound libraries.

The pharmaceutical industry has recognized the significance of heterocyclic compounds like quinazolines in developing next-generation therapeutics. The versatility of 6-Iodo-7-(trifluoromethyl)quinazolin-4-ol as a building block has led to its incorporation into several research programs aimed at addressing unmet medical needs. Collaborative efforts between academic institutions and pharmaceutical companies have leveraged this scaffold to generate novel candidates entering clinical trials for various therapeutic indications. As our understanding of disease mechanisms evolves, compounds such as this one will continue to play a pivotal role in translating basic research into tangible therapeutic solutions.

The future prospects for 6-Iodo-7-(trifluoromethyl)quinazolin-4-ol extend beyond its current applications into oncology and inflammation research. Emerging evidence suggests its potential utility in neurological disorders where kinase dysregulation is implicated, as well as in infectious diseases requiring novel chemotherapeutic agents. By integrating innovative synthetic methodologies with advanced biophysical techniques, researchers aim to unlock new therapeutic potentials from this molecular scaffold. The combination of academic curiosity and industrial investment ensures that compounds like this will remain at forefronts of medicinal chemistry innovation.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd